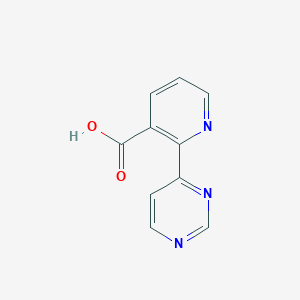![molecular formula C11H14N4 B11895946 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-44-7](/img/structure/B11895946.png)
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that contains a piperidine ring fused to a pyrazolo[4,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, known for its biological activity.
Pyridine: A six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals.
Uniqueness
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its fused ring structure, combining the properties of both piperidine and pyrazole moieties. This fusion can result in enhanced biological activity and specificity compared to its individual components.
特性
CAS番号 |
94220-44-7 |
|---|---|
分子式 |
C11H14N4 |
分子量 |
202.26 g/mol |
IUPAC名 |
5-piperidin-1-yl-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C11H14N4/c1-2-6-15(7-3-1)11-5-4-9-10(13-11)8-12-14-9/h4-5,8H,1-3,6-7H2,(H,12,14) |
InChIキー |
XHBRQIQLBWECDO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C=C2)NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



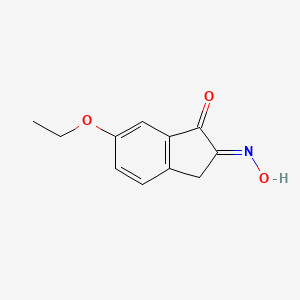

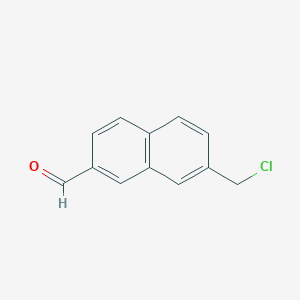
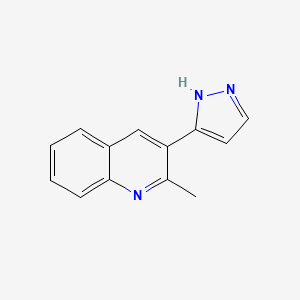
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)

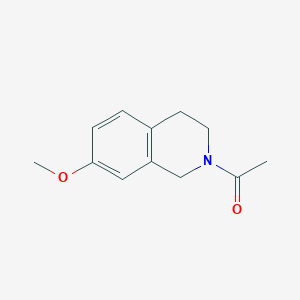
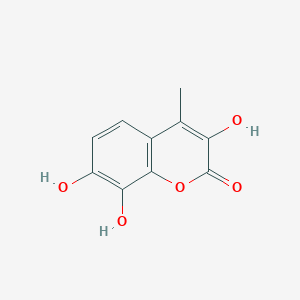
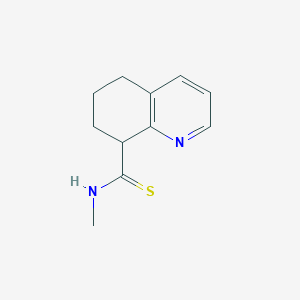

![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
